Methyl lysergate hydrochloride

Description

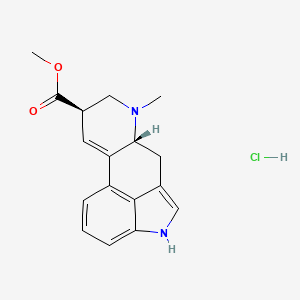

Methyl lysergate hydrochloride (CAS: 51352-87-5, C₁₈H₂₁NO₂·HCl) is a synthetic ergot alkaloid derivative and a key intermediate in the synthesis of bioactive compounds such as lysergol, isolysergol, and other ergoline-based molecules . Structurally, it features a methyl ester group at the C8 position of the lysergic acid backbone, distinguishing it from related compounds like lysergic acid diethylamide (LSD) . Its synthesis often involves advanced methodologies such as ring-closing metathesis (RCM) and stereocontrolled reductions, as demonstrated in asymmetric catalytic approaches . Notably, methyl lysergate’s instability at intermediate stages (e.g., aldehyde formation during oxidative cleavage) presents unique synthetic challenges .

Properties

CAS No. |

88840-18-0 |

|---|---|

Molecular Formula |

C17H19ClN2O2 |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

methyl (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H18N2O2.ClH/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19;/h3-6,8,11,15,18H,7,9H2,1-2H3;1H/t11-,15-;/m1./s1 |

InChI Key |

PWOCKCRNYYSHSL-GPKQSYPGSA-N |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC.Cl |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl lysergate hydrochloride typically involves the esterification of lysergic acid. One common method includes the reaction of lysergic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using Claviceps purpurea. The lysergic acid produced is then subjected to chemical modification to obtain the desired ester. The process involves multiple purification steps to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl lysergate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lysergic acid.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.

Major Products Formed

Oxidation: Lysergic acid.

Reduction: Dihydrolysergic acid derivatives.

Substitution: Various substituted lysergic acid esters.

Scientific Research Applications

Methyl lysergate hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various ergot alkaloids.

Biology: Studies on its interaction with serotonin receptors help understand neurotransmission.

Medicine: Research on its potential therapeutic effects, including its use in treating migraines and other neurological disorders.

Industry: It is used in the production of pharmaceuticals and as a research chemical in drug development

Mechanism of Action

Methyl lysergate hydrochloride exerts its effects primarily by interacting with serotonin receptors in the brain. It acts as an agonist at the 5-HT1 receptor, modulating neurotransmitter release and influencing various physiological processes. The compound’s molecular targets include the serotonin receptor subtypes, which play a crucial role in mood regulation, perception, and cognition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and pharmacological distinctions between methyl lysergate hydrochloride and analogous ergot alkaloids/lysergamides:

Key Differences:

- Structural Modifications : Methyl lysergate’s C8 methyl ester contrasts with LSD’s diethylamide or ALD-52’s acetyl group, significantly altering receptor binding and metabolic stability .

- Synthetic Utility : Unlike LSD, methyl lysergate is primarily a precursor for ergot alkaloids (e.g., lysergol) via LiAlH₄ reduction , whereas LSD requires complex amidation steps .

- Pharmacology: Methyl lysergate itself lacks documented hallucinogenic activity, unlike LSD and ALD-52, which exhibit potent serotonin receptor agonism .

- Regulatory Status: Methyl lysergate is regulated due to its role in synthesizing controlled substances, whereas methylergonovine is a clinically approved drug .

Research Findings and Challenges

- Synthetic Complexity : Asymmetric synthesis of methyl lysergate via RCM and microwave-assisted methods achieves stereocontrol at C5 and C8, critical for bioactivity . However, intermediates like the C8 aldehyde are highly unstable, necessitating rapid reduction steps (e.g., NaBH₃CN) to prevent decomposition .

- Comparative Stability : Methyl lysergate’s ester group confers greater hydrolytic stability compared to LSD’s amide, which is prone to metabolic degradation .

Q & A

Q. What are the primary synthetic routes for methyl lysergate hydrochloride, and how are stereochemical challenges addressed?

this compound is synthesized via enantioselective routes involving asymmetric ring-closing metathesis (ARCM) to establish the Δ9,10-double bond. Key steps include:

- N-Alkylation of intermediates (e.g., compound 4 ) to build the ergoline skeleton .

- Oxidative cleavage of vinyl groups at C(8) and deprotection of the indole nitrogen. Challenges arise from intermediate aldehyde instability, requiring stabilization via immediate reduction with NaBH3CN .

- Stereochemical control is achieved using chiral catalysts during ARCM, optimizing diastereoselectivity through iterative experimentation .

Q. What analytical methods are used to confirm the structure and stereochemistry of this compound?

- NMR Spectroscopy : Carbon chemical shifts (e.g., C-7 and C-8) are critical for stereochemical assignments. For example, shielding effects from double bonds in the piperidine nucleus (A<5(C-7)) help distinguish quasi-equatorial vs. quasi-axial conformers .

- Chiral HPLC : Enantiomeric excess (e.g., 85% ee) is determined by comparing synthetic samples with racemic standards .

- Comparative Spectral Data : ¹H/¹³C NMR and TLC profiles are matched against literature or authentic samples (e.g., racemic isolysergol) .

Advanced Research Questions

Q. How can researchers overcome regioselectivity challenges in asymmetric ring-closing metathesis (ARCM) during ergoline synthesis?

Regioselectivity in ARCM depends on:

- Catalyst Loading : Chiral Ru-based catalysts (e.g., Grubbs-type) are optimized to favor initial binding to less hindered vinyl groups, enabling selective cyclization .

- Substrate Design : Introducing steric or electronic modifiers (e.g., tosyl protecting groups) to bias the reaction pathway.

- Empirical Optimization : Iterative testing of reaction conditions (e.g., solvent, temperature) to enhance diastereoselectivity, as theoretical predictions may fail for complex ergoline substrates .

Q. Why do Polonovski–Potier reactions fail to introduce the C7-C8 double bond in methyl lysergate derivatives, and how can this be resolved?

- Failure Mechanism : The reaction requires acidic H-8 protons, but methyl lysergate’s electron-withdrawing groups reduce acidity, preventing double bond formation. MCPBA oxidation of 6-N-oxides also leads to decomposition due to unstable intermediates .

- Workaround : Use selective dihydroxylation of terminal olefins (Donohoe protocol) followed by periodic acid cleavage and reduction. This bypasses unstable aldehydes and achieves C(8) functionalization .

Q. How can conflicting NMR data for stereoisomers be resolved in ergoline derivatives?

- Chemical Shift Theory : Analyze steric/environmental effects (e.g., A5(C-7) values) to differentiate quasi-equatorial and quasi-axial conformers .

- Cross-Validation : Compare shifts with structurally similar compounds (e.g., ergonovine vs. ergotamine) and use 2D NMR (COSY, NOESY) to confirm spatial relationships .

Q. What strategies mitigate instability of intermediates during methyl lysergate synthesis?

- In Situ Reduction : Unstable aldehydes (from oxidative cleavage) are immediately reduced with NaBH3CN to stable alcohols .

- Protection/Deprotection : Use acid-labile groups (e.g., tosyl) on the indole nitrogen to prevent side reactions during oxidation .

- Low-Temperature Workup : Perform critical steps (e.g., MCPBA oxidation) at 0°C to minimize decomposition .

Methodological Considerations

Q. How should researchers design experiments to validate synthetic intermediates?

Q. What are best practices for handling air- or moisture-sensitive reagents in ergoline synthesis?

- Schlenk Techniques : Use inert atmospheres (N₂/Ar) for reactions involving NaBH3CN or Grubbs catalysts .

- Strict Temperature Control : Maintain reactions at ≤0°C during oxidations (e.g., MCPBA) to prevent exothermic decomposition .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR shifts for methyl lysergate derivatives?

Q. Why do different catalysts yield varying enantioselectivities in ARCM?

- Catalyst-Substrate Interactions : Bulky ligands may clash with ergoline substituents, reducing selectivity.

- Empirical Screening : Test a library of chiral catalysts (e.g., Hoveyda-Grubbs variants) to identify optimal matches for specific substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.